molecular formula C9H14ClNO2 B12405161 (S)-Phenylephrine-d6 (hydrochloride)

(S)-Phenylephrine-d6 (hydrochloride)

Cat. No.: B12405161
M. Wt: 209.70 g/mol
InChI Key: OCYSGIYOVXAGKQ-JNKAULEOSA-N
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Description

(S)-Phenylephrine-d6 (hydrochloride) is a deuterated form of phenylephrine, a well-known α1-adrenergic receptor agonist. This compound is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of phenylephrine, as well as in the development of analytical methods for detecting phenylephrine in biological samples.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Phenylephrine-d6 (hydrochloride) typically involves the deuteration of phenylephrine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under an inert atmosphere to prevent the incorporation of protium (H) instead of deuterium (D).

Industrial Production Methods

Industrial production of (S)-Phenylephrine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Phenylephrine-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylephrine derivatives.

Scientific Research Applications

(S)-Phenylephrine-d6 (hydrochloride) is used extensively in scientific research, including:

    Chemistry: As a standard in mass spectrometry for the quantification of phenylephrine.

    Biology: To study the metabolic pathways and enzyme kinetics of phenylephrine.

    Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenylephrine.

    Industry: In the development of analytical methods for the detection of phenylephrine in pharmaceutical formulations.

Mechanism of Action

(S)-Phenylephrine-d6 (hydrochloride) exerts its effects by binding to α1-adrenergic receptors, leading to vasoconstriction and increased blood pressure. The molecular targets include the α1-adrenergic receptors on vascular smooth muscle cells. The activation of these receptors triggers a cascade of intracellular events involving the activation of phospholipase C, increased intracellular calcium levels, and subsequent muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Phenylephrine: The non-deuterated form of (S)-Phenylephrine-d6 (hydrochloride).

    Ephedrine: Another α1-adrenergic receptor agonist with similar pharmacological effects.

    Pseudoephedrine: A stereoisomer of ephedrine with similar decongestant properties.

Uniqueness

(S)-Phenylephrine-d6 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in analytical studies. The presence of deuterium atoms enhances the stability of the compound and allows for more accurate quantification in mass spectrometry due to the distinct mass difference between deuterium and protium.

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

209.70 g/mol

IUPAC Name

3-[(1S)-1,2,2-trideuterio-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1/i1D3,6D2,9D;

InChI Key

OCYSGIYOVXAGKQ-JNKAULEOSA-N

Isomeric SMILES

[2H][C@](C1=CC(=CC=C1)O)(C([2H])([2H])NC([2H])([2H])[2H])O.Cl

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl

Origin of Product

United States

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